1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE -

1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE

Catalog Number: EVT-5044289
CAS Number:
Molecular Formula: C20H21ClF3N5
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,4-Dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized and investigated for its antitumor activity. It demonstrated significant inhibitory effects against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Both structures possess a trifluoromethyl group at the 7-position. The main difference lies in the substituents at positions 2, 3, and 5 of the pyrazolo[1,5-a]pyrimidine scaffold.

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

Compound Description: This compound is a 18F-labeled pyrazolo[1,5-a]pyrimidine derivative developed for potential use in tumor imaging with Positron Emission Tomography (PET). In vitro studies demonstrated its uptake by S180 tumor cells, and in vivo biodistribution studies in mice bearing S180 tumors showed an increasing trend of tumor uptake over time. [, ]

Relevance: Both this compound and the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, share the fundamental pyrazolo[1,5-a]pyrimidine structure. [, ]

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

Compound Description: This is another 18F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for tumor imaging using PET. It showed promising results in in vitro and in vivo studies, exhibiting uptake in S180 tumor cells and an increasing tumor uptake pattern over time in mice. [, ]

Relevance: This compound, similar to 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. [, ]

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

Compound Description: This 18F-labeled pyrazolo[1,5-a]pyrimidine derivative, designed for PET tumor imaging, showed lower uptake in S180 tumor cells compared to compounds [18F]3 and [18F]4. In vivo biodistribution studies revealed decreasing tumor uptake over the study period. [, ]

Relevance: The core structure of pyrazolo[1,5-a]pyrimidine is shared between this compound and the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. [, ]

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]-3; [(11)C]Preladenant)

Compound Description: This compound is a radiolabeled pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative, specifically designed and synthesized for mapping cerebral adenosine A2A receptors (A2ARs) using PET. []

Relevance: This compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, while the target compound possesses a pyrazolo[1,5-a]pyrimidine core. Both compounds share a similar heterocyclic framework, suggesting potential shared synthetic pathways or pharmacological activity. []

4,7-Dihydro-4-ethyl-2-phenylpyrazolo-[1,5-a]pyrimidin-7-one (FPP028)

Compound Description: This pyrazolo[1,5-a]pirimidine derivative serves as a prototype for a class of compounds exhibiting anti-inflammatory and analgesic properties. []

Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core structure with the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This structural similarity suggests potential overlap in their biological activities or mechanisms of action. []

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189, LDN)

Compound Description: This compound acts as an antagonist of the bone morphogenetic protein (BMP) receptor activin receptor–like kinase 3 (ALK3). It has shown promise in enhancing liver regeneration after partial hepatectomy by blocking SMAD phosphorylation. []

Relevance: Both this compound and the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, belong to the pyrazolo[1,5-a]pyrimidine class of compounds. []

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2; VU0364849)

Compound Description: This compound is another ALK3 antagonist, demonstrating the ability to block SMAD phosphorylation in vitro and in vivo. It has also exhibited potential in promoting liver regeneration after partial hepatectomy. []

Relevance: This compound, similar to the target compound 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, contains the pyrazolo[1,5-a]pyrimidine core structure, indicating a potential for shared chemical properties or biological activities. []

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350; VU5350)

Compound Description: Classified as a novel ALK3 antagonist, this compound has demonstrated efficacy in blocking SMAD phosphorylation both in vitro and in vivo. It has also shown potential in enhancing liver regeneration following partial hepatectomy. []

Relevance: While this compound does not share the exact core structure with the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both compounds are classified as heterocyclic compounds. This suggests potential similarities in their synthetic pathways or a broader classification within medicinal chemistry. []

5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381; 1LWY)

Compound Description: This compound functions as an antagonist of the BMP receptor ALK2. Unlike the ALK3 antagonists mentioned previously, it did not exhibit any significant impact on liver regeneration. []

Relevance: Similar to the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound contains the pyrazolo[1,5-a]pyrimidine core. This structural similarity suggests potential shared chemical properties or a common starting point in their synthesis. []

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c] pyrimidine (8FB-PTP)

Compound Description: This compound is a potent and selective A2 adenosine receptor antagonist, showing a 28-fold selectivity for A2 receptors in bovine brain binding studies. [, ]

Relevance: This compound and the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both belong to similar heterocyclic classes, with the former containing a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. This structural similarity suggests they may share common synthetic pathways or exhibit overlapping pharmacological activities within a broader range. [, ]

5‐Amino‐9‐chloro‐2‐(2‐furyl 1,2,4‐triazolo [1,5‐c] quinazoline (CGS 15943)

Compound Description: This compound acts as an adenosine antagonist, exhibiting affinity for A2 adenosine receptors, albeit with lower potency compared to 8FB-PTP. [, ]

Relevance: While not sharing the exact core structure with the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound belongs to a similar heterocyclic class. This suggests potential similarities in their synthesis or pharmacological profiles. [, ]

(E)7‐Methyl‐8‐(3,4‐dimethoxystyryl)‐1,3‐dipropyl‐xanthine (KF 17837)

Compound Description: This xanthine derivative acts as an adenosine antagonist, exhibiting affinity for A2 adenosine receptors but demonstrating lower potency than 8FB-PTP. []

Relevance: Although this compound differs structurally from the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both are recognized for their interactions with adenosine receptors, suggesting potential shared pharmacological pathways or applications. []

5‐amino‐7‐(2‐phenylethyl)‐2‐(2‐furyl)‐pyrazolo[4,3‐e]‐1,2,4‐triazolo [1,5‐c] pyrimidine ([3H]‐SCH 58261)

Compound Description: This compound is a potent and selective A2A adenosine receptor antagonist radioligand. []

Relevance: This compound and the target compound, 3-(4-chlorophenyl)-7-(4-ethyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, both belong to similar heterocyclic classes, with the former containing a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. This structural similarity suggests they may share common synthetic pathways or exhibit overlapping pharmacological activities within a broader range. []

Properties

Product Name

1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE

IUPAC Name

3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H21ClF3N5

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C20H21ClF3N5/c1-3-27-8-10-28(11-9-27)16-12-13(2)25-19-17(14-4-6-15(21)7-5-14)18(20(22,23)24)26-29(16)19/h4-7,12H,3,8-11H2,1-2H3

InChI Key

WDRJQKCSQMSEKH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.